molecular formula C9H15NO4 B575228 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate CAS No. 185246-66-6

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

Cat. No. B575228
M. Wt: 201.222
InChI Key: YCWGTZNCRJOYQK-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings and their derivatives, like 1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, play a crucial role in medicinal chemistry, offering a versatile scaffold for the development of biologically active compounds. The five-membered pyrrolidine structure is favored due to its ability to explore pharmacophore space efficiently, its contribution to stereochemistry, and the enhanced three-dimensional coverage owing to non-planarity, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This review highlights the broad application potential of pyrrolidine derivatives in targeting selectivity for the treatment of human diseases, underscoring the relevance of investigating similar compounds for novel therapeutic applications.

Stereochemistry and Pharmacological Profile

The stereochemistry of pyrrolidine derivatives, such as phenylpiracetam and its methyl derivative, is critical in enhancing their pharmacological profile. Research on enantiomerically pure (R)-phenylpiracetam and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R) demonstrates the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers. These findings justify the selection of the most effective stereoisomer for drug development, highlighting the importance of stereochemistry in the design and synthesis of pyrrolidine derivatives for improved therapeutic outcomes (Veinberg et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGTZNCRJOYQK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723781
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate

CAS RN

185246-66-6
Record name 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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